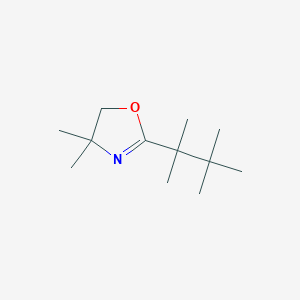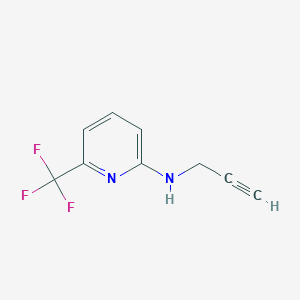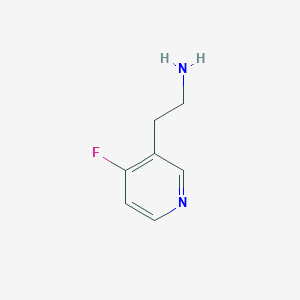
2-(4-Fluoro-pyridin-3-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-pyridin-3-YL)-ethylamine is a chemical compound that features a pyridine ring substituted with a fluorine atom at the 4-position and an ethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-pyridin-3-YL)-ethylamine typically involves the reaction of 3-bromo-4-fluoropyridine with ethylamine. A common method includes heating a mixture of 3-bromo-4-fluoropyridine and ethylamine in a microwave at 120°C for 45 minutes. The reaction mixture is then dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using a silica gel column with a gradient of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-pyridin-3-YL)-ethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethylamine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Fluoro-pyridin-3-YL)-ethylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-pyridin-3-YL)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoropyridine: A precursor in the synthesis of 2-(4-Fluoro-pyridin-3-YL)-ethylamine.
4-Fluoro-3-pyridinyl)(2-methoxyphenyl)methanol: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an ethylamine group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(4-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1,3,9H2 |
InChI Key |
DGYHDFJSIMBKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


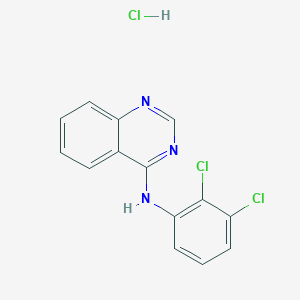

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
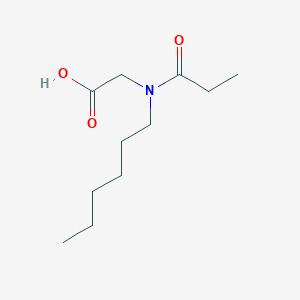
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
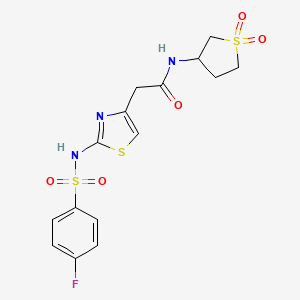
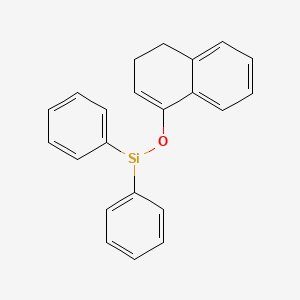

![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)
